molecular formula C3H7Cl2NO B150716 (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride CAS No. 96992-71-1

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride

Cat. No. B150716
CAS RN: 96992-71-1
M. Wt: 141.98 g/mol
InChI Key: GZDAGPDHXQKVHK-TYYBGVCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride, also known as CACH, is a compound used in various scientific research applications. It is a member of the hydroxylamine family and is a versatile compound used in organic synthesis and biochemistry experiments. CACH is a colorless crystalline solid that is slightly soluble in water and is stable under normal laboratory conditions. CACH is widely used in the synthesis of peptide bonds, as well as in the synthesis of other organic compounds.

Scientific Research Applications

1. Spectrophotometric Analysis

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride has been utilized in spectrophotometry for quantitative analysis. A method was developed using the sulfosalicylic acid fading spectrophotometric method. This approach was based on the reduction of Fe³⁺ to Fe²⁺ by hydroxylamine hydrochloride with sulfosalicylic acid acting as the colorimetric reagent for iron (III). This method has shown satisfactory results in determining micro-amounts of hydroxylamine hydrochloride in preparations, offering a reliable technique for analysis in various scientific and industrial applications (Sun Gui-jin, 2006).

2. Organic Synthesis

In the field of organic synthesis, (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride has played a role in the transformation of aldehydes into nitriles. A protocol utilizing this compound with iron III chloride presents a simple, cost-efficient, and environmentally benign procedure, showing good to excellent yield of nitrile (P. Ghosh & Raju Subba, 2013). Additionally, it has been involved in the reduction of peroxide products of olefin ozonolysis, leading to the formation of carboxylic acids and their derivatives, as well as an increase in the fraction of nitrogen-containing organic compounds when water is used as the solvent component (G. Ishmuratov et al., 2014).

3. Photocatalytic Applications

The compound has also been involved in the hydrothermal synthesis of WO3·0.5H2O microtubes, which demonstrated excellent photocatalytic properties. This process employed (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride as a viscosity regulator, leading to the formation of uniform single-crystal WO3·0.5H2O microtubes. These microtubes showcased significant photocatalytic activity toward the degradation of organic molecules, indicating potential applications in photocatalysts, sensors, and transistors (Xiaozhou Wang et al., 2013).

4. Synthesis of Oximes

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride has been used for the synthesis of oximes, with the condensation of aldehydes and ketones yielding oximes in high yields under ultrasound irradiation. This method offers advantages over conventional methods, including milder conditions, shorter reaction times, and higher yields (Ji-tai Li et al., 2006).

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties. Hydroxylamine is known to be unstable and can decompose explosively. It is also harmful if swallowed, inhaled, or comes into contact with the skin1.


Future Directions

The future directions for research on this compound would depend on its potential applications. Given its components, it could be of interest in the field of organic synthesis or in the development of new materials or pharmaceuticals.


Please note that this information is based on general knowledge and might not fully apply to “(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride”. For more accurate information, further research in scientific literature or consultation with a chemistry professional is recommended.


properties

IUPAC Name

O-[(E)-3-chloroprop-2-enyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO.ClH/c4-2-1-3-6-5;/h1-2H,3,5H2;1H/b2-1+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDAGPDHXQKVHK-TYYBGVCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCl)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/Cl)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073654, DTXSID10888770
Record name Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10888770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride

CAS RN

96992-71-1, 82244-86-8
Record name Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96992-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082244868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10888770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.